[9-Bromo-2-(3,4-dimethoxyphenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL](4-methylphenyl)methanone
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Overview
Description
9-Bromo-2-(3,4-dimethoxyphenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YLmethanone is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromo-2-(3,4-dimethoxyphenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YLmethanone typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrazolo[1,5-C][1,3]benzoxazine core, followed by the introduction of the bromo and methoxy substituents. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
9-Bromo-2-(3,4-dimethoxyphenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YLmethanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove certain functional groups or alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing groups, while reduction could result in a simpler structure with fewer functional groups.
Scientific Research Applications
9-Bromo-2-(3,4-dimethoxyphenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YLmethanone has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology: It may have potential as a bioactive compound, interacting with specific biological targets.
Medicine: Research could explore its potential as a therapeutic agent, particularly if it exhibits unique biological activities.
Industry: Its unique structure might make it useful in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which 9-Bromo-2-(3,4-dimethoxyphenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YLmethanone exerts its effects depends on its interactions with molecular targets. These could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other pyrazolo[1,5-C][1,3]benzoxazine derivatives or compounds with similar functional groups.
Uniqueness
What sets 9-Bromo-2-(3,4-dimethoxyphenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YLmethanone apart is its specific combination of functional groups and the potential for unique biological activities. Comparing its properties with those of similar compounds can highlight its potential advantages and applications.
Properties
Molecular Formula |
C26H23BrN2O4 |
---|---|
Molecular Weight |
507.4 g/mol |
IUPAC Name |
[9-bromo-2-(3,4-dimethoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-5-yl]-(4-methylphenyl)methanone |
InChI |
InChI=1S/C26H23BrN2O4/c1-15-4-6-16(7-5-15)25(30)26-29-21(19-13-18(27)9-11-22(19)33-26)14-20(28-29)17-8-10-23(31-2)24(12-17)32-3/h4-13,21,26H,14H2,1-3H3 |
InChI Key |
YLSFXRKZGOASRO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2N3C(CC(=N3)C4=CC(=C(C=C4)OC)OC)C5=C(O2)C=CC(=C5)Br |
Origin of Product |
United States |
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